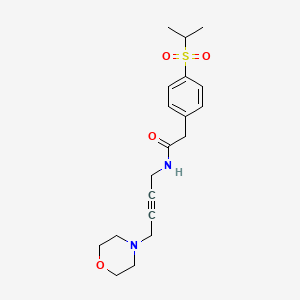

![molecular formula C22H25N3O2 B2846389 2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline CAS No. 443329-18-8](/img/structure/B2846389.png)

2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline” is a derivative of 6H-indolo[2,3-b]quinoxaline, a planar fused heterocyclic compound . These compounds exhibit a wide variety of pharmacological activities . The mechanism of pharmacological action exerted by these compounds is predominantly DNA intercalation .

Synthesis Analysis

The synthesis of 6H-indolo[2,3-b]quinoxaline derivatives often relies on the condensation reactions of isatin with o-phenylenediamine . The usual catalysts in such reactions are Brønsted acids, for example, acetic, formic, or hydrochloric acid . The use of copper-doped CdS nanoparticles was recently proposed for the reactions of substituted isatins with o-phenylenediamine .Molecular Structure Analysis

The molecular structure of 6H-indolo[2,3-b]quinoxaline derivatives is planar and fused . The thermal stability of the intercalated complex (DNA and 6H-indolo[2,3-b]quinoxaline derivatives) depends on the type of substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus and also the orientation of the side chain towards the GC-rich minor groove of the DNA .Chemical Reactions Analysis

The majority of the approaches reported in the literature for the synthesis of indolo[2,3-b]quinoxaline derivatives rely on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes .Physical And Chemical Properties Analysis

The physical and chemical properties of 6H-indolo[2,3-b]quinoxaline derivatives can vary depending on the specific substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus .Applications De Recherche Scientifique

Optoelectronic Devices

The indolo[2,3-b]quinoxaline framework serves as a common structural motif in optoelectronic devices. Researchers have utilized derivatives of this compound as sensitizers, semiconductors, light-emitting materials, and sensor components. Their unique electronic properties make them valuable in enhancing device performance and efficiency .

Medicinal Chemistry

Indolo[2,3-b]quinoxalines exhibit promising biological activities. Specifically:

- Antidiabetic Activity : Researchers have identified compounds within this family that may play a role in managing diabetes .

DNA and Protein Interaction

Highly active derivatives of 6H-indolo[2,3-b]quinoxaline have shown good binding affinity to DNA. While they may not directly inhibit topoisomerase II enzymes, they exhibit significant activity in modulating multidrug resistance (MDR) mechanisms .

Condensation and Cycloaddition Reactions

The most common synthetic route to indolo[2,3-b]quinoxaline derivatives involves condensation reactions of isatin with o-phenylenediamine. Brønsted acids (e.g., acetic, formic, or hydrochloric acid) often serve as catalysts. Recent advancements include using copper-doped CdS nanoparticles or cerium(IV) oxide nanoparticles for improved yields .

Side Chain-Dependent DNA Binding

Comparative spectroscopic and viscometric studies reveal that side chain variations impact the DNA binding properties of these compounds. Association constants and thermodynamic parameters play a crucial role in their interactions with DNA .

Cytotoxicity Evaluation

Novel 6H-indolo[2,3-b]quinoxaline derivatives have been synthesized and evaluated for cytotoxicity. These compounds hold promise as potential anti-cancer agents, although further studies are needed to explore their efficacy .

Mécanisme D'action

Target of Action

The primary target of 2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline is DNA . This compound belongs to a class of heterocyclic compounds known as indoloquinoxalines, which are known to interact with DNA .

Mode of Action

2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline exerts its pharmacological action predominantly through DNA intercalation . This involves the insertion of the planar fused heterocyclic compound between the base pairs of the DNA helix . This interaction disrupts vital processes for DNA replication .

Biochemical Pathways

The interaction of 2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline with DNA affects the DNA replication pathway . By intercalating into the DNA helix, it disrupts the normal functioning of this pathway, leading to downstream effects such as inhibition of cell division and growth .

Result of Action

The result of the action of 2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline is the inhibition of cell division and growth . This is due to the disruption of DNA replication caused by the compound’s intercalation into the DNA helix . This makes it a potential candidate for antiviral, antitumor, and other pharmacological activities .

Orientations Futures

Given the wide variety of pharmacological activities exhibited by 6H-indolo[2,3-b]quinoxaline derivatives , there is a need to prepare more and more new compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . Future research could focus on exploring different substituents and side chains to enhance the therapeutic potential of these compounds.

Propriétés

IUPAC Name |

2,3-diethoxy-6-(2-methylpropyl)indolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c1-5-26-19-11-16-17(12-20(19)27-6-2)24-22-21(23-16)15-9-7-8-10-18(15)25(22)13-14(3)4/h7-12,14H,5-6,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIVYEACFIQUIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=C3C4=CC=CC=C4N(C3=N2)CC(C)C)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-methyl-2-furyl)methyl]-4-(6-morpholin-4-ylpyridazin-3-yl)benzamide](/img/structure/B2846306.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2846308.png)

![6-(2,5-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2846315.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide](/img/structure/B2846323.png)

![3,3-Dimethyl-1-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B2846324.png)

![3-methyl-8-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2846328.png)